![molecular formula C53H82O25 B12416015 (2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto Ácido (2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptametil-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxocarbonil-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahidropicen-3-il]oxi]-4-[2-carboxi-1-(carboximetoxi)-2-hidroxietoxi]-3-hidroxi-5-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxano-2-carboxílico es una molécula orgánica compleja con una estructura altamente intrincada. Este compuesto se caracteriza por múltiples centros quirales y una variedad de grupos funcionales, lo que lo convierte en un objeto de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto involucra múltiples pasos, cada uno de los cuales requiere un control preciso de las condiciones de reacción para garantizar la correcta estereoquímica en cada centro quiral.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría el uso de técnicas avanzadas como la síntesis automatizada y la detección de alto rendimiento para optimizar las condiciones de reacción y el rendimiento. También se puede emplear el uso de biocatalizadores y principios de química verde para mejorar la eficiencia y la sostenibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir una variedad de reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno para formar óxidos o peróxidos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Hidrólisis: Ruptura de enlaces químicos mediante la adición de agua.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y ácidos o bases para reacciones de hidrólisis. Las condiciones de reacción, como la temperatura, la presión y el disolvente, se controlan cuidadosamente para lograr el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como una molécula modelo para estudiar la estereoquímica y los mecanismos de reacción. Su estructura compleja lo convierte en un candidato ideal para explorar los efectos de la quiralidad en la reactividad química y la selectividad.
Biología
En biología, se investiga este compuesto por su posible actividad biológica. Sus múltiples grupos hidroxilo y sus partes de ácido carboxílico sugieren que puede interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, se explora este compuesto por sus posibles efectos terapéuticos. Su capacidad de sufrir diversas reacciones químicas sugiere que puede metabolizarse en el cuerpo para producir metabolitos activos con actividad farmacológica.
Industria
En la industria, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales lo convierten en un intermedio versátil en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos en el cuerpo. Estos objetivos pueden incluir enzimas, receptores y otras proteínas que juegan un papel en varias vías biológicas. Los múltiples grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, interacciones iónicas y enlaces covalentes con estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otras moléculas orgánicas complejas con múltiples centros quirales y grupos funcionales. Algunos ejemplos incluyen:
- Ácido (2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptametil-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxocarbonil-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahidropicen-3-il]oxi]-4-[2-carboxi-1-(carboximetoxi)-2-hidroxietoxi]-3-hidroxi-5-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxano-2-carboxílico
- Ácido (2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptametil-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxocarbonil-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahidropicen-3-il]oxi]-4-[2-carboxi-1-(carboximetoxi)-2-hidroxietoxi]-3-hidroxi-5-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxano-2-carboxílico
Singularidad
La singularidad de este compuesto radica en su estructura altamente intrincada, que presenta un desafío significativo para los químicos sintéticos. Sus múltiples centros quirales y grupos funcionales lo convierten en un modelo valioso para estudiar la estereoquímica y los mecanismos de reacción, así como un posible candidato para el descubrimiento y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C53H82O25 |
|---|---|
Peso molecular |
1119.2 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H82O25/c1-48(2)14-16-53(47(70)78-45-35(63)33(61)31(59)25(20-55)73-45)17-15-51(6)22(23(53)18-48)8-9-27-50(5)12-11-28(49(3,4)26(50)10-13-52(27,51)7)74-46-40(77-44-34(62)32(60)30(58)24(19-54)72-44)38(36(64)39(76-46)42(68)69)75-43(37(65)41(66)67)71-21-29(56)57/h8,23-28,30-40,43-46,54-55,58-65H,9-21H2,1-7H3,(H,56,57)(H,66,67)(H,68,69)/t23-,24+,25+,26-,27+,28+,30+,31+,32-,33-,34+,35+,36-,37?,38-,39-,40+,43?,44-,45-,46+,50-,51+,52+,53-/m0/s1 |
Clave InChI |
VYVPIFXAYNIMKK-FXTREXSXSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


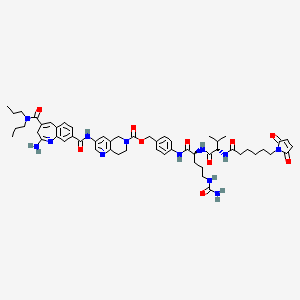
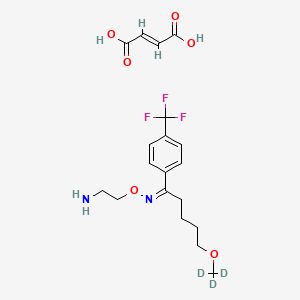
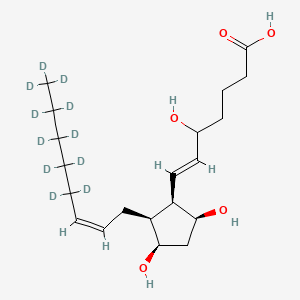
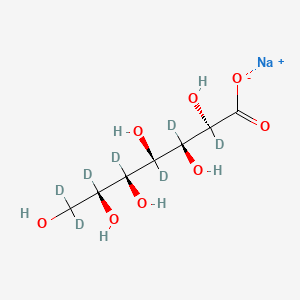
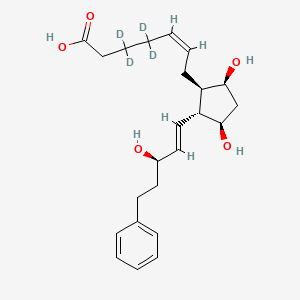
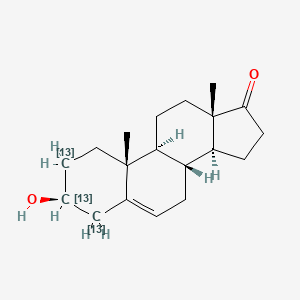

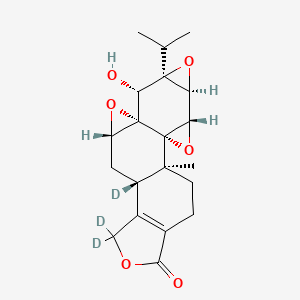

![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
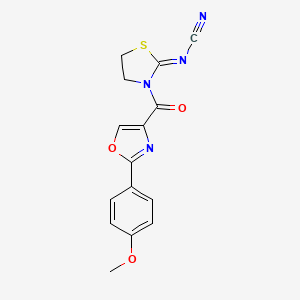
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)

